2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.
Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate . This approach is advantageous due to its simplicity and the use of readily available reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its antiplasmodial and cytotoxic properties.
Industry: Utilized in the development of insecticides, crop protection agents, and fungicides.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . Its antiplasmodial activity is attributed to its ability to disrupt the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: Another member of the benzo[d][1,3]dioxin family with applications in medicinal and agrochemical research.
4H-Benzo[d][1,3]oxazine: A related compound with biological activities and synthetic applications.
1,3-Oxathiine: Known for its use in the synthesis of insecticides and fungicides.
Uniqueness
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one stands out due to its unique combination of a nitro group and a dioxinone core, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Biological Activity
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, structural characteristics, and various biological effects observed in research studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that typically include the use of thionyl chloride and other reagents to achieve the desired molecular structure. The crystal structure of related compounds has been studied, revealing important details about bond lengths and angles that are relevant for understanding their reactivity and biological activity.
Table 1: Structural Characteristics
Bond Length (Å) | Description |
---|---|
C9–C8 | 1.510(3) |
C9–C10 | 1.502(3) |
C4–O4 | 1.366(2) |
The dihedral angles and intermolecular interactions also provide insights into the stability and potential reactivity of the compound.
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,3]dioxin compounds exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. In vitro tests have demonstrated significant activity against various pathogenic bacteria, suggesting potential applications in antibiotic development.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Some derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival.
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of a related compound against several strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) that demonstrated significant antibacterial activity compared to standard antibiotics.
- Anticancer Study : In a study examining the effects on breast cancer cells, the compound was shown to reduce cell viability significantly at concentrations above 50 μM. The combination with doxorubicin enhanced cytotoxic effects, indicating a potential for synergistic therapy.
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2,2-dimethyl-8-nitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9NO5/c1-10(2)15-8-6(9(12)16-10)4-3-5-7(8)11(13)14/h3-5H,1-2H3 |
InChI Key |
DQCQWSVWXUSHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
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